molecular formula C16H20N2O4S B2952207 methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate CAS No. 477871-76-4

methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate

Cat. No. B2952207
CAS RN: 477871-76-4
M. Wt: 336.41
InChI Key: OQNDARUVIRHRPW-UHFFFAOYSA-N
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Description

Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate, also known as Methyl 2-(1,1-dioxo-1λ6,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate or MTIP, is an organic compound that is used in scientific research. It is a derivative of thiazinan and indole, two compounds that have a wide range of applications in the fields of medicine, biochemistry and pharmacology. MTIP is a white, odorless powder that is insoluble in water and has a melting point of 130-132°C.

Scientific Research Applications

MTIP has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme, indoleamine 2,3-dioxygenase (IDO), which is important in the regulation of immune responses. It has also been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on the immune system. In addition, MTIP has been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on cancer cells, as well as to study the effects of indoleamine 2,3-dioxygenase inhibitors on inflammation and oxidative stress.

Mechanism of Action

MTIP is a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is responsible for the breakdown of tryptophan, an essential amino acid, into kynurenine, an intermediate in the kynurenine pathway. Kynurenine is then further metabolized into a variety of metabolites, including quinolinic acid, which has been linked to inflammation, oxidative stress and cancer. By inhibiting the activity of IDO, MTIP can modulate the production of these metabolites and potentially reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
MTIP has been shown to modulate the production of kynurenine and its metabolites, which can have a variety of effects on the body. Studies have shown that it can reduce inflammation and oxidative stress, as well as inhibit the growth of certain cancer cells. In addition, MTIP has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), and to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

The use of MTIP in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and has a wide range of applications in scientific research. Furthermore, it is soluble in organic solvents, making it easy to work with in the laboratory. However, it is important to note that MTIP is not water soluble, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving MTIP. These include further studies into the effects of MTIP on the immune system and its role in the regulation of inflammation and oxidative stress. In addition, further research into the use of MTIP as an inhibitor of IDO could lead to the development of novel therapies for a variety of diseases. Additionally, further research into the effects of MTIP on cancer cells could lead to the development of new treatments for cancer. Finally, further studies into the effects of MTIP on other physiological processes, such as metabolism and cell signaling, could lead to new insights into the regulation of these processes.

Synthesis Methods

MTIP can be synthesized by a condensation reaction between 1-aminoindole and thiazinan. This reaction begins with the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to form the desired product. This reaction requires anhydrous conditions and is typically performed in the presence of a base, such as pyridine.

properties

IUPAC Name

methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-22-16(19)15(18-6-8-23(20,21)9-7-18)10-12-11-17-14-5-3-2-4-13(12)14/h2-5,11,15,17H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNDARUVIRHRPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCS(=O)(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818015
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate

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